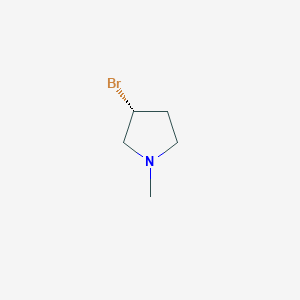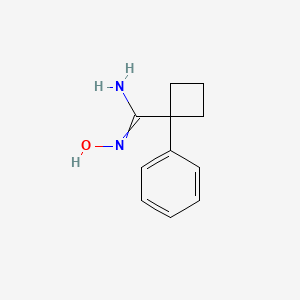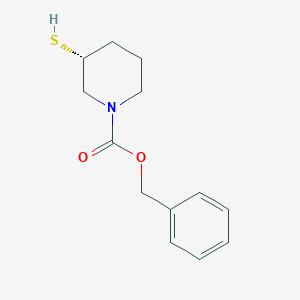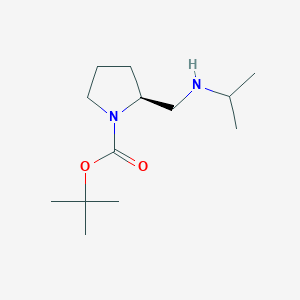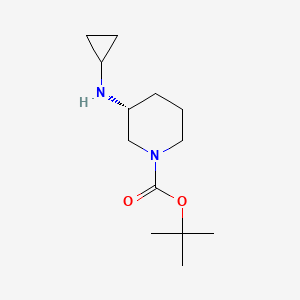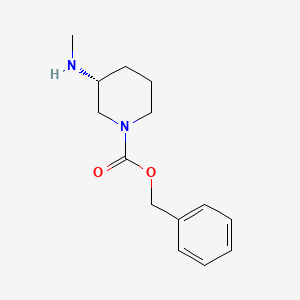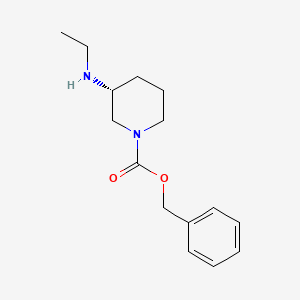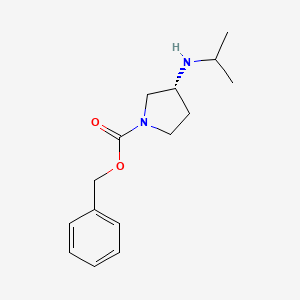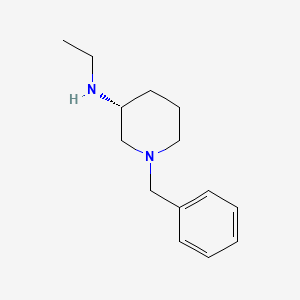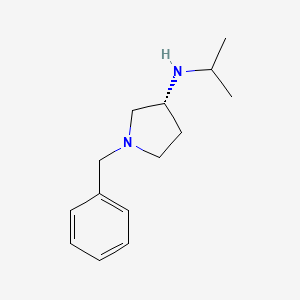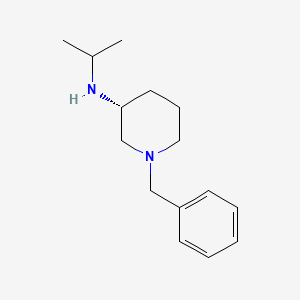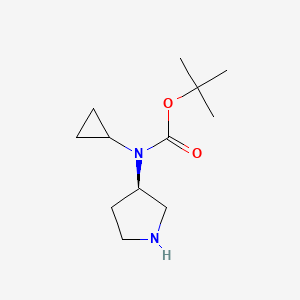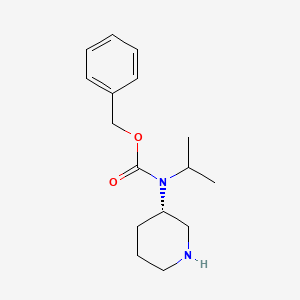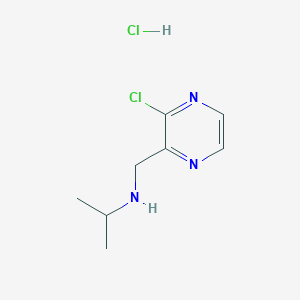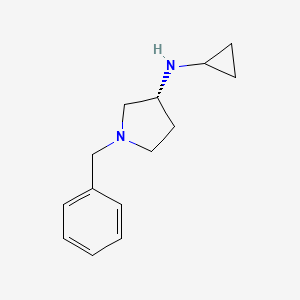
((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine: is a chiral amine compound characterized by a benzyl group attached to a pyrrolidine ring, which is further connected to a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize (®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine involves the reductive amination of cyclopropyl ketone with ®-1-benzyl-pyrrolidine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Chiral Resolution: Another approach is to resolve the racemic mixture of 1-benzyl-pyrrolidin-3-yl-cyclopropyl-amine using chiral chromatography or crystallization techniques to obtain the desired enantiomer.
Industrial Production Methods: Industrial production of (®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts or biocatalysts can also be employed to achieve enantioselective synthesis on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl positions, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon, platinum
Substitution: Alkyl halides, sulfonates
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Substituted benzyl or cyclopropyl derivatives
Applications De Recherche Scientifique
Chemistry:
Catalysis: (®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine can be used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and aiding in the design of enzyme-targeted drugs.
Industry:
Material Science: (®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the context of drug development, it can interact with neurotransmitter receptors, influencing signal transduction and neuronal activity.
Comparaison Avec Des Composés Similaires
((S)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine: The enantiomer of the compound, differing in its spatial configuration.
1-Benzyl-pyrrolidin-3-yl-amine: Lacks the cyclopropyl group, offering different chemical and biological properties.
Cyclopropylamine: A simpler structure without the pyrrolidine and benzyl groups.
Uniqueness: (®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine is unique due to its chiral nature and the presence of both benzyl and cyclopropyl groups, which confer specific chemical reactivity and biological activity. Its ability to act as a chiral ligand and its potential in drug development distinguish it from other similar compounds.
Propriétés
IUPAC Name |
(3R)-1-benzyl-N-cyclopropylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-8-14(11-16)15-13-6-7-13/h1-5,13-15H,6-11H2/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTXVNRPINIIHA-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NC2CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
